![molecular formula C10H15N3O B14639822 N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine CAS No. 54126-56-6](/img/structure/B14639822.png)
N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with an isopropyl group and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines and α-diketones.
Substitution Reactions: The introduction of the isopropyl group and the allyloxy group can be achieved through substitution reactions. For instance, the isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Ether Formation: The allyloxy group can be introduced through an etherification reaction, where an allyl halide reacts with a hydroxyl group on the pyrazine ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(Propan-2-yl)pyrazin-2-amine: Lacks the allyloxy group, making it less versatile in certain reactions.
3-[(Prop-2-en-1-yl)oxy]pyrazin-2-amine: Lacks the isopropyl group, which may affect its reactivity and applications.
Uniqueness
N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine is unique due to the presence of both the isopropyl and allyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54126-56-6 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-propan-2-yl-3-prop-2-enoxypyrazin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-4-7-14-10-9(13-8(2)3)11-5-6-12-10/h4-6,8H,1,7H2,2-3H3,(H,11,13) |
InChI Key |
WFUWABUUNWLRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CN=C1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


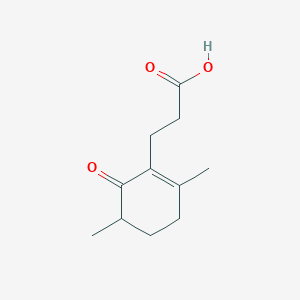
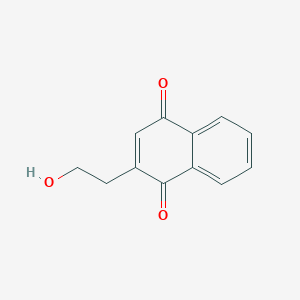
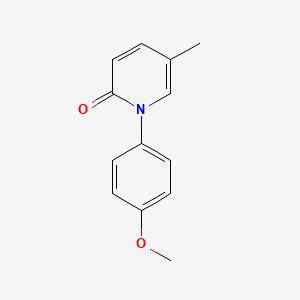
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
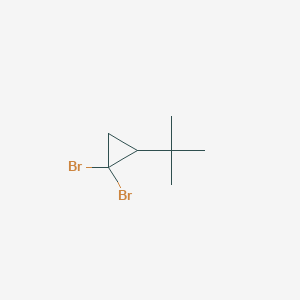
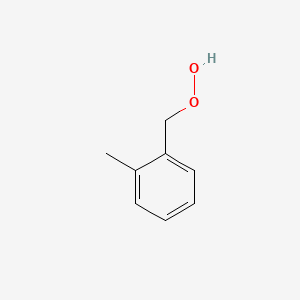
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
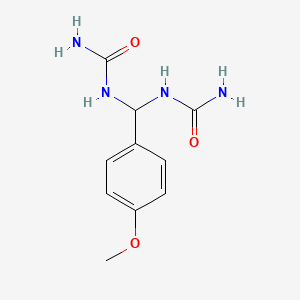
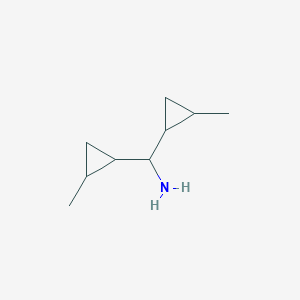
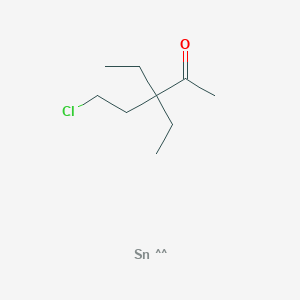
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
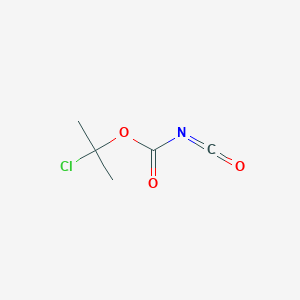
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
